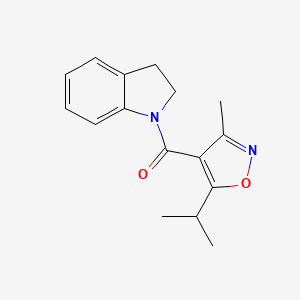
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in medicinal chemistry. The compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. The compound has been shown to interact with various proteins and enzymes, including histone deacetylases, protein kinases, and G protein-coupled receptors, which play a critical role in various biological processes.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various microorganisms. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to have high potency and selectivity for specific targets in the body. However, the compound also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the identification of new biological targets for the compound and the development of more potent and selective analogs. Finally, the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, should be further explored through preclinical and clinical studies.
In conclusion, 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone is a chemical compound with significant potential for scientific research and medicinal chemistry. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases and the advancement of scientific knowledge in the field of medicinal chemistry.
合成法
The synthesis of 2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone involves a multistep process that includes the condensation of indole and oxazoline derivatives followed by a series of reactions that lead to the formation of the final product. The synthesis process has been optimized to improve the yield and purity of the compound, and various modifications have been made to the process to tailor the compound for specific applications.
科学的研究の応用
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10(2)15-14(11(3)17-20-15)16(19)18-9-8-12-6-4-5-7-13(12)18/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEWNTSWFZENJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N2CCC3=CC=CC=C32)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)
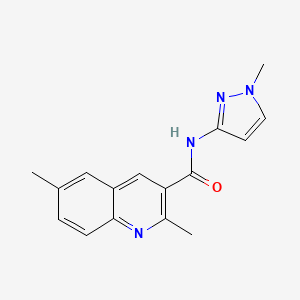

![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)

![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457540.png)
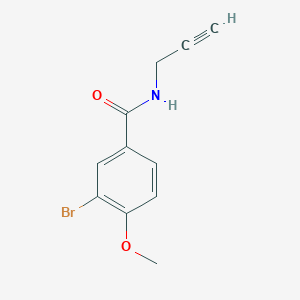
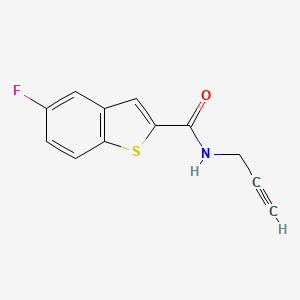
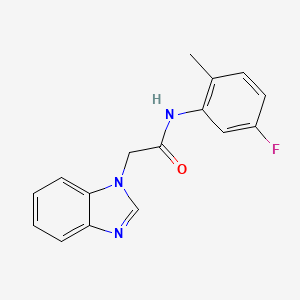
![1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7457568.png)